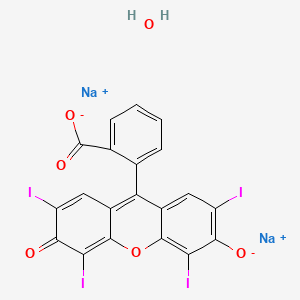
Erythrosine sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erythrosine sodium, also known as Red No. 3, is an organoiodine compound and a derivative of fluorone. It is primarily used as a pink dye for food coloring, printing ink, biological stains, dental plaque disclosing agents, radiopaque mediums, sensitizers for orthochromatic photographic films, and visible light photoredox catalysts . The compound is the disodium salt of 2,4,5,7-tetraiodofluorescein and has a maximum absorbance at 530 nm in an aqueous solution .
Méthodes De Préparation
Erythrosine sodium is synthesized through the iodination of fluorescein, followed by alkaline hydrolysis . The industrial production involves dissolving approximately 5 grams of the lake into a 500-ml beaker, adding 250 ml water and 60 ml concentrated hydrochloric acid, and boiling to dissolve the alumina while converting erythrosine to its “free acid” form, which is insoluble in acid .
Analyse Des Réactions Chimiques
Erythrosine sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different iodinated products.
Reduction: The compound can be reduced, although specific conditions and reagents for this reaction are less commonly documented.
Substitution: This compound can undergo substitution reactions, particularly involving the iodine atoms. Common reagents used in these reactions include ammonium acetate buffer solution and methanol.
Applications De Recherche Scientifique
Erythrosine sodium has a wide range of scientific research applications:
Mécanisme D'action
Erythrosine sodium exerts its effects primarily through its interaction with light and iodine content. It has been shown to inhibit the action of pepsin at concentrations of 200-400 mg/l but does not affect lipase activity . The compound is metabolically stable, with 100% of the ingested amount excreted with its iodine content intact . It can interfere with protein-bound iodine determinations, leading to elevated levels in the serum .
Comparaison Avec Des Composés Similaires
Erythrosine sodium is often compared with other synthetic dyes such as Allura Red AC (Red No. 40) and other iodinated fluoresceins. Unlike Allura Red AC, this compound has a higher iodine content and is less commonly used in the United States due to its partial ban by the FDA . Similar compounds include:
- Allura Red AC (Red No. 40)
- 2,4,5,7-Tetraiodofluorescein
- Mono-, di-, and tri-iodinated fluoresceins
This compound’s uniqueness lies in its specific applications in photodynamic therapy, its high iodine content, and its use as a radiopaque medium .
Propriétés
Numéro CAS |
49746-10-3 |
|---|---|
Formule moléculaire |
C20H8I4Na2O6 |
Poids moléculaire |
897.9 g/mol |
Nom IUPAC |
disodium;2-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate;hydrate |
InChI |
InChI=1S/C20H8I4O5.2Na.H2O/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;;;/h1-6,25H,(H,27,28);;;1H2/q;2*+1;/p-2 |
Clé InChI |
IVKWXPBUMQZFCW-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)[O-])I)I)I)C(=O)[O-].O.[Na+].[Na+] |
SMILES canonique |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)[O-])I)I)I)C(=O)[O-].O.[Na+].[Na+] |
Key on ui other cas no. |
49746-10-3 |
Synonymes |
2',4',5',7'-Tetraiodofluorescein Erythrosin Erythrosin B Erythrosine Erythrosine B F D and C #3 FD and C Red No. 3 FDC Red No. 3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















